5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-methylphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12-5-7-13(8-6-12)14(20-9-3-2-4-10-20)15-16(22)21-17(23-15)18-11-19-21/h5-8,11,14,22H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWDYGGBRDKXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazonoyl halides and a suitable nucleophile.
Coupling with Piperidine and p-Tolyl Groups: The final step involves the coupling of the thiazole-triazole intermediate with piperidine and p-tolyl groups using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Functional Group Analysis
The compound contains a thiazolo[3,2-b] triazole core , a piperidine ring , a p-tolyl group , and a hydroxyl (-OH) group . These functional groups determine its reactivity:
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Thiazolo-triazole core : Susceptible to oxidation, reduction, and substitution reactions.
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Piperidine : Can undergo alkylation, acylation, or protonation.
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p-Tolyl group : Prone to electrophilic aromatic substitution (e.g., nitration, bromination).
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Hydroxyl group : May participate in oxidation or condensation reactions.
Oxidation
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Hydroxyl group oxidation : The hydroxyl group can be oxidized to a ketone using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
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Sulfur oxidation : The thiazole ring’s sulfur atom may oxidize to form sulfoxides or sulfones using reagents like m-chloroperbenzoic acid (m-CPBA) .
Typical reagents and conditions :
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Hydroxyl oxidation : H₂O₂, H₂SO₄, 50°C.
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Sulfur oxidation : m-CPBA, CH₂Cl₂, room temperature.
Products :
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Ketone derivative (from hydroxyl oxidation).
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Sulfoxide/sulfone derivatives (from sulfur oxidation).
Reduction
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Triazole or thiazole reduction : The fused triazole-thiazole system may undergo reduction using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
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Piperidine reduction : Secondary amines like piperidine are typically resistant to reduction, but under forcing conditions, hydrogenation could modify the ring.
Typical reagents and conditions :
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NaBH₄, ethanol, reflux.
Products :
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Reduced heterocyclic derivatives (e.g., dihydrotriazolo-thiazole).
Electrophilic Aromatic Substitution
The p-tolyl group (methyl-substituted benzene) undergoes electrophilic substitution at positions para to the methyl group due to its activating effect.
Examples :
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Nitration : HNO₃/H₂SO₄, 50°C → para-nitro derivative.
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Bromination : Br₂/FeBr₃ → para-bromo derivative.
Reagents and conditions :
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Nitration: HNO₃/H₂SO₄, 50°C.
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Bromination: Br₂/FeBr₃, room temperature.
Products :
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Nitro-p-tolyl or bromo-p-tolyl derivatives.
Piperidine Functionalization
The piperidine ring can react with electrophiles:
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Acylation : Acetyl chloride (AcCl) in pyridine (Py) → acetylated piperidine.
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Alkylation : Alkyl halides (e.g., CH₃I) in basic conditions → alkylated piperidine.
Typical reagents and conditions :
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AcCl, Py, room temperature.
Products :
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Acylated or alkylated piperidine derivatives.
Reaction Comparison Table
| Reaction Type | Reagents/Conditions | Products | Key Functional Groups Involved | Citations |
|---|---|---|---|---|
| Oxidation (Hydroxyl) | H₂O₂, H₂SO₄, 50°C | Ketone derivative | -OH group | |
| Oxidation (Sulfur) | m-CPBA, CH₂Cl₂, rt | Sulfoxide/sulfone derivatives | Thiazole sulfur | |
| Electrophilic Substitution | HNO₃/H₂SO₄, 50°C | Nitro-p-tolyl derivative | p-Tolyl group | |
| Piperidine acylation | AcCl, Py, rt | Acetylated piperidine | Piperidine ring | |
| Reduction | NaBH₄, ethanol, reflux | Reduced heterocycles | Triazole/thiazole core |
Analytical and Structural Characterization
Reactions are typically monitored using:
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NMR spectroscopy : To track changes in functional groups (e.g., disappearance of -OH signals upon oxidation) .
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Mass spectrometry (ESIMS) : To confirm molecular weight shifts in oxidation/reduction products .
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IR spectroscopy : To identify functional group transformations (e.g., carbonyl formation) .
Research Findings and Implications
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Biological relevance : The thiazolo-triazole core is associated with antimicrobial and anticancer activities, suggesting that reaction products may retain or enhance such properties .
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Synthetic versatility : The compound’s diverse functional groups enable tailored modifications for optimizing pharmacokinetic or therapeutic profiles.
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Stability considerations : Oxidized or substituted derivatives may exhibit altered stability, requiring controlled reaction conditions.
Scientific Research Applications
Based on the search results, information regarding the applications of "5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is limited. However, the search results do provide information on the applications of related compounds, such as thiazolo[3,2-b][1,2,4]triazoles, which can be helpful in understanding the potential applications of the specified compound.
Here's what can be gathered from the search results:
Thiazolo[3,2-b][1,2,4]triazole Derivatives
- Anticancer Properties : Thiazolo[3,2-b][1,2,4]triazole-6-one scaffold is being explored for drug-like molecules with anticancer properties . Some 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5 H)-one derivatives have shown high impact on leukemia lines .
- Pharmacological Activities : These derivatives exhibit various biological activities, including anticonvulsant, analgesic, anti-inflammatory, antiproliferative, antimicrobial, and enzyme inhibitory effects .
- Drug Development : Thiazolo[3,2-b][1,2,4]triazole-6-one moiety can be used as a bioisosteric replacement or for structure optimization in synthesizing novel derivatives to maintain the main pharmacological profile and to reduce/improve toxicity and activity profiles .
Specific Examples and Synthesis
- The synthesis of pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives has been achieved through Hantzsch condensation .
- A three-component reaction can be used to synthesize thiazolo[3,2-b][1,2,4]triazole-6(5 H)-ones with different substituents .
Related Compounds and Activities
- 1,2,4-triazole derivatives containing pyrazole, tetrazole, isoxazole, and pyrimidine rings have demonstrated in vivo analgesic activity .
- 2-(1H-pyrazol-1-yl)thiazole compounds have been developed as selective EP1 receptor antagonists .
Structural Information
- X-ray crystal structure analysis of (Z)-5-Cyclopropylaminomethylidene-[1,3]thiazolo-[3,2-b][1,2,4]triazol-6(5H)-one shows a planar fused bicyclic system with a double bond between C5 and C7 atoms .
Potential Applications
Given the properties of related thiazolo[3,2-b][1,2,4]triazole derivatives, "this compound" may have potential applications in:
- Analgesics : As many triazole derivatives show analgesic activity .
- Anti-inflammatory drugs : As many triazole derivatives have anti-inflammatory effects .
- Antimicrobial agents : Due to the antimicrobial properties observed in similar compounds .
- Enzyme inhibitors : Based on the enzyme inhibitory effects of related compounds .
- Anticancer drugs : As some thiazolo[3,2-b][1,2,4]triazole derivatives show anticancer properties .
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid.
Uniqueness
5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to the combination of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Biological Activity
5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has gained attention for its potential biological activities. This compound features a thiazole ring fused with a triazole ring, along with a piperidine and p-tolyl group, which contribute to its unique chemical properties and biological effects. Research has indicated that compounds of this class may exhibit various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.42 g/mol. The structural features of this compound are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄OS |
| Molecular Weight | 320.42 g/mol |
| CAS Number | 868219-39-0 |
Anticancer Activity
Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole moieties have shown promising anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit key enzymes involved in tumor growth and metastasis. In particular, studies have shown that they can inhibit thymidine phosphorylase (TP), an enzyme associated with cancer progression .
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The median inhibitory concentration (IC50) values indicate significant growth inhibition .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Targets : It has been noted that thiazole derivatives can serve as effective antibacterial agents due to their ability to target bacterial DNA gyrase . This mechanism disrupts bacterial replication and survival.
- In Vitro Testing : Various derivatives of thiazolo[3,2-b][1,2,4]triazoles have shown activity against both Gram-positive and Gram-negative bacteria in laboratory settings .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is being explored as well:
- Inflammation Models : Experimental models have shown that thiazole derivatives can reduce markers of inflammation in vitro and in vivo . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that modifications to the piperidine substituent significantly affected the anticancer activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific functional groups on the thiazole or triazole rings enhance biological activity. For example, the presence of electron-donating groups increased potency against tumor cells .
- Comparative Studies : A comparative analysis of different derivatives showed that certain substitutions led to improved selectivity for cancer cells over normal cells, highlighting the importance of structural modifications in drug design .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
Methodological Answer: The synthesis involves multi-step protocols:
Core Formation : Construct the thiazolo-triazole core using phosphorus oxychloride (POCl₃) in ethanol under reflux (65% yield, HPLC purity >95%) .
Coupling Reaction : Introduce the piperidine and p-tolyl groups via nucleophilic substitution in dichloromethane (DCM) at room temperature (78% yield, confirmed by ¹H NMR) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/methanol) to isolate the final product .
Q. Key Parameters Table
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| Core Formation | POCl₃, EtOH, reflux | 65 | HPLC |
| Coupling | Piperidine derivative, DCM, RT | 78 | ¹H NMR |
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
Methodological Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Identify aryl protons (δ 7.2–7.4 ppm) and piperidine methylene groups (δ 3.8 ppm) .
- X-ray Crystallography : Resolve orthorhombic crystal systems and hydrogen-bonding networks .
- Purity Assessment :
- HPLC : Validate >95% purity using a C18 column (acetonitrile/water gradient) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 571.7 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance pharmacological profiles?
Methodological Answer:
- Substituent Variation :
- Modify piperidine (e.g., 4-benzyl vs. 4-ethyl) or aryl groups (p-tolyl vs. 3,4-difluorophenyl) to assess effects on target affinity .
- Test derivatives in enzyme inhibition assays (e.g., IC₅₀ against kinases) or cytotoxicity screens (e.g., cancer cell lines) .
- Computational Modeling :
- Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., 14-α-demethylase) .
Q. Example SAR Findings
| Modification | Bioactivity Change | Ref |
|---|---|---|
| 4-Benzylpiperazine | Increased antifungal activity | |
| p-Tolyl → Thiophene | Enhanced anti-inflammatory effects |
Q. What experimental approaches resolve discrepancies in reported biological activities (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardization :
- Use identical cell lines (e.g., MCF-7 for cancer studies) and incubation times (24–48 hours) .
- Validate compound purity via HPLC before assays .
- Orthogonal Assays :
- Compare enzymatic inhibition (e.g., fluorescence-based assays) with cellular viability (MTT assay) to confirm target specificity .
- Data Normalization :
- Report IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can advanced biophysical methods elucidate target engagement mechanisms?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., 14-α-demethylase) to resolve binding interactions (e.g., hydrogen bonds with catalytic residues) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, kₑ) to calculate dissociation constants (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. Example Binding Data
| Target Protein | KD (nM) | Technique | Ref |
|---|---|---|---|
| 14-α-Demethylase | 12.5 ± 1.3 | X-ray/SPR |
Q. What strategies optimize solubility and stability for in vivo studies?
Methodological Answer:
- Solubility Enhancement :
- Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin complexes .
- Test pH-dependent solubility (e.g., pH 2–8) to mimic physiological conditions .
- Stability Testing :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
